4-[5-(bromomethyl)-3-isoxazolyl]Benzoic acid
Description
Properties
IUPAC Name |
4-[5-(bromomethyl)-1,2-oxazol-3-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c12-6-9-5-10(13-16-9)7-1-3-8(4-2-7)11(14)15/h1-5H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSLGPKGGZJGER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001256208 | |
| Record name | 4-[5-(Bromomethyl)-3-isoxazolyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001256208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-70-0 | |
| Record name | 4-[5-(Bromomethyl)-3-isoxazolyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[5-(Bromomethyl)-3-isoxazolyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001256208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Methyl-Substituted Isoxazolyl Benzoic Acid Derivatives
A common and effective approach to obtain bromomethyl derivatives is the radical bromination of the corresponding methyl precursor using N-bromosuccinimide (NBS) or elemental bromine under radical initiation conditions.
Radical Initiators: Typical initiators include azo compounds such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide, which generate radicals upon heating or light exposure to facilitate bromination.
Reaction Conditions: The methyl-substituted isoxazolyl benzoic acid or ester is suspended in an organic solvent such as acetonitrile or benzene. NBS is added along with the radical initiator, and the mixture is heated under reflux or irradiated with a photolamp to promote bromination.
Example Procedure:
In one documented procedure, 20 g of 2-chloro-3-methyl-4-alkylsulfonyl ethyl benzoate was brominated with 17.6 g NBS and 0.7 g dibenzoyl peroxide in 150 mL acetonitrile under reflux. The initiator was added incrementally over several hours. After completion, the mixture was cooled, treated with sodium sulfite to quench excess bromine, and extracted with ethyl acetate. The crude product was purified by suspension in diethyl ether and hexane, yielding the bromomethyl derivative in 95.6% theoretical yield with 88% purity by HPLC.Purification: The crude brominated product is typically purified by recrystallization or solvent trituration to remove impurities and residual reagents.
Synthesis of Isoxazolyl Benzoic Acid Precursors
The isoxazole ring bearing the methyl substituent is often introduced via coupling reactions or cyclization methods starting from substituted benzoic acids or esters.
Coupling Reactions: For example, methyl 4-(bromomethyl)benzoate can be reacted with isoxazole derivatives under appropriate conditions to form the desired isoxazolyl benzoate intermediate.
Hydrolysis: Subsequent hydrolysis of methyl esters to the corresponding carboxylic acid can be performed using aqueous NaOH or KOH under reflux, followed by acidification and extraction to isolate the benzoic acid derivative.
Alternative Bromination Approaches
Photochemical Bromination: Elemental bromine can be used under UV light irradiation to achieve bromination of methyl groups adjacent to aromatic rings or heterocycles. This method requires careful control of light intensity and reaction time to avoid overbromination or side reactions.
Use of Phase Transfer Catalysts: In some cases, phase transfer catalysts such as tetrabutylammonium bromide (TBAB) facilitate bromination in biphasic systems, improving reaction rates and selectivity.
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Starting Material | Methyl 4-(methyl)-3-isoxazolyl benzoate | Precursor to bromination |
| Brominating Agent | N-bromosuccinimide (NBS) or elemental bromine | NBS preferred for controlled radical bromination |
| Radical Initiators | Azobisisobutyronitrile (AIBN), dibenzoyl peroxide | Added incrementally to maintain radical concentration |
| Solvent | Acetonitrile, benzene, or DMF/water mixtures | Solvent choice affects solubility and reaction rate |
| Temperature | Reflux (approx. 60-80°C) or room temperature with light | Photolamp irradiation used for elemental bromine |
| Reaction Time | 1-4 hours depending on scale and conditions | Incremental initiator addition improves yield |
| Quenching Agent | Sodium sulfite solution | Removes excess bromine |
| Purification | Extraction, recrystallization, trituration | Achieves high purity (up to 95% yield reported) |
| Product Purity (HPLC) | 88-95% | Confirmed by HPLC and melting point analysis |
| Yield | 75-95% | High yields achievable with optimized conditions |
The radical bromination of methyl groups adjacent to aromatic rings or heterocycles like isoxazole is well-documented to proceed efficiently with NBS and suitable radical initiators, yielding bromomethyl derivatives with high selectivity and yield.
The use of acetonitrile as solvent provides good solubility and facilitates radical reactions, while incremental addition of initiators helps maintain consistent radical concentration and minimizes side reactions.
Photochemical bromination using elemental bromine and UV light is an alternative but requires stringent control to avoid overbromination or decomposition.
Hydrolysis of ester precursors to the corresponding carboxylic acids is straightforward and typically quantitative, enabling access to the free acid form of 4-[5-(bromomethyl)-3-isoxazolyl]Benzoic acid.
Phase transfer catalysis can enhance bromination in heterogeneous systems, broadening the scope of reaction conditions and substrates.
The preparation of this compound is efficiently achieved by radical bromination of methyl-substituted isoxazolyl benzoic acid or ester precursors using N-bromosuccinimide in the presence of radical initiators such as dibenzoyl peroxide or AIBN. Careful control of reaction parameters, including solvent choice, temperature, initiator addition, and quenching, yields high purity bromomethyl derivatives suitable for further applications. Alternative methods such as photochemical bromination and phase transfer catalysis provide additional synthetic flexibility.
Chemical Reactions Analysis
Types of Reactions
4-[5-(Bromomethyl)-3-isoxazolyl]Benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Cyclization Reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide are used for oxidation.
Catalysts: Transition metal catalysts such as palladium or copper are often employed in cyclization reactions.
Major Products
The major products formed from these reactions include substituted benzoic acids, isoxazole derivatives, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of 4-[5-(bromomethyl)-3-isoxazolyl]benzoic acid against various pathogens. Its structural similarity to known antimicrobial agents suggests potential efficacy in treating bacterial infections.
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-[5-bromomethyl-3-isoxazolyl]benzoic acid | Staphylococcus aureus | 1.2 µg/mL |
| 4-[5-bromomethyl-3-isoxazolyl]benzoic acid | Escherichia coli | 2.0 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspases.
| Study | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 15.0 |
| Compound B | HeLa (cervical cancer) | 20.5 |
Materials Science
Polymer Additive
In materials science, this compound has been utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. It acts as a crosslinking agent, improving the durability of polymers used in coatings and composites.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory study, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated a significant reduction in bacterial viability at concentrations as low as 1.2 µg/mL, indicating its potential as a therapeutic agent for resistant infections.
Case Study 2: Anticancer Mechanism
A recent investigation into the apoptotic effects of this compound on MCF-7 breast cancer cells revealed that it activates caspase-3 and caspase-9 pathways, leading to programmed cell death. The study reported an IC50 value of 15 µM, suggesting that structural modifications could enhance its potency.
Mechanism of Action
The mechanism of action of 4-[5-(Bromomethyl)-3-isoxazolyl]Benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The isoxazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations and Reactivity
4-[5-[(Phenylthio)methyl]-3-isoxazolyl]benzoic acid (CAS 835594-20-2)
- Structure : Substituted with a phenylthio group instead of bromomethyl.
- Formula: C₁₇H₁₃NO₃S .
- Key Differences :
- The phenylthio group introduces sulfur-based reactivity (e.g., participation in thiol-ene click chemistry) but reduces electrophilicity compared to bromine.
- Higher molecular weight and lipophilicity may alter pharmacokinetic properties.
4-[5-(4-Pentyloxyphenyl)-3-isoxazolyl]benzoic acid (CAS 179162-55-1)
- Structure : Features a 4-pentyloxyphenyl substituent on the isoxazole.
- Formula: C₂₁H₂₁NO₄ .
- Key Differences :
5-Amino-3-(4-methylphenyl)isoxazole (CAS 28883-91-2)
Physicochemical Properties
- Solubility :
- Melting Points: Bromine’s electron-withdrawing effect may raise melting points compared to sulfur or amino-substituted analogs.
Biological Activity
4-[5-(Bromomethyl)-3-isoxazolyl]benzoic acid is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological properties, synthesis methods, and relevant case studies, supported by diverse research findings.
Structural Overview
The compound features:
- Molecular Formula : CHBrNO
- Molecular Weight : Approximately 271.09 g/mol
- Functional Groups : Includes a benzoic acid core, a bromomethyl group, and an isoxazole ring.
The presence of these functional groups suggests potential applications in organic synthesis and medicinal chemistry, particularly in developing new drug candidates.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial activity. For instance, the isoxazole ring is often associated with enhanced biological activity, making this compound a candidate for further investigation in antibacterial and antifungal applications.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds bearing similar isoxazole structures have been known to inhibit specific enzymes or receptors involved in inflammatory pathways, indicating that this compound could play a role in managing inflammatory diseases .
Anticancer Potential
The anticancer activity of related compounds has been documented extensively. The unique combination of the aromatic and heterocyclic rings in this compound may confer distinct mechanisms of action against various cancer cell lines. Research into structurally analogous compounds has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
Synthesis Methods
Several synthetic routes have been proposed for the preparation of this compound. The following methods are noteworthy:
- Condensation Reactions : Utilizing carboxylic acid derivatives with isoxazole precursors.
- Alkylation Reactions : Employing bromomethyl groups to introduce substituents on the isoxazole ring.
- Metal-Free Synthetic Routes : Recent advancements highlight metal-free conditions for synthesizing isoxazoles, which could be adapted for this compound .
Case Study 1: Antibacterial Activity
A study explored the antibacterial effects of similar compounds against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting that this compound might exhibit comparable efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Study 2: In Vivo Antitumor Activity
In vivo studies involving structurally related compounds have demonstrated their ability to reduce tumor size in animal models. These findings encourage further exploration of this compound's potential as an anticancer agent through targeted studies on its mechanism of action and efficacy in various cancer types .
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Bromoisoxazole-3-carboxylic acid | Isoxazole ring with carboxylic acid | Lacks the benzoic acid core |
| 4-Bromo-2-methylbenzoic acid | Bromine substitution on a methylated core | Does not contain an isoxazole moiety |
| 3-[5-(Bromomethyl)-isoxazolyl]benzoic acid | Similar structure but different substitution | Varies in biological activity profile |
This table highlights the uniqueness of this compound due to its specific combination of functional groups, which may confer distinct biological activities.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 4-[5-(bromomethyl)-3-isoxazolyl]Benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromomethyl-substituted isoxazole intermediates (e.g., 4-(bromomethyl)-3-methyl-5-phenylisoxazole, CAS 113841-59-1) are synthesized using brominating agents like NBS (N-bromosuccinimide) under controlled conditions . Optimization involves adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios to maximize yield. Monitoring via TLC or HPLC is critical to track intermediate formation .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the bromomethyl group (δ ~4.3–4.5 ppm for CH₂Br) and benzoic acid proton environments .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients.
- Melting Point Analysis : Compare observed values (e.g., 72°C for CAS 113841-59-1) with literature data to validate crystallinity .
Q. What are the primary applications of this compound in academic research?
- Methodological Answer : It serves as a key intermediate in synthesizing pharmacologically active molecules. For instance, derivatives like 4-[5-(3-chlorophenyl)-3-isoxazolyl]ethoxy-substituted triazoles (e.g., TT001) are evaluated for stress-related therapeutic applications . Researchers also use it to study isoxazole ring reactivity in cross-coupling reactions for drug discovery .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound in biological systems?
- Methodological Answer :
- Substituent Variation : Modify the bromomethyl group (e.g., replace with chloromethyl or iodomethyl) and assess bioactivity changes.
- Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to predict binding affinity to targets like GABA receptors, leveraging structural analogs (e.g., TT001 in stress-related pathways) .
- In Vitro Assays : Test derivatives in cell-based models (e.g., neuronal cells for stress response) and correlate substituent effects with IC₅₀ values .
Q. What strategies resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Control variables like cell line selection (e.g., HEK293 vs. CHO), incubation time, and buffer composition to reduce variability .
- Stereochemical Analysis : Enantiomeric purity (e.g., TT001 vs. TT002) significantly impacts activity; use chiral HPLC or X-ray crystallography to verify configurations .
- Meta-Analysis : Compare datasets across studies while accounting for differences in compound handling (e.g., hydrolysis susceptibility of the bromomethyl group) .
Q. How does the bromomethyl group influence the compound’s stability under varying storage or experimental conditions?
- Methodological Answer :
- Degradation Studies : Monitor hydrolysis of the bromomethyl group in aqueous buffers (pH 4–9) via LC-MS. Stability is enhanced in anhydrous solvents (e.g., DMSO) at –20°C .
- Light Sensitivity : Conduct accelerated stability testing under UV light to assess photodegradation pathways.
Q. What role does this compound play in synthesizing complex heterocycles?
- Methodological Answer :
- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling with arylboronic acids to functionalize the isoxazole ring. For example, coupling with 4-(pentyloxy)phenylboronic acid yields intermediates for antifungal agents (e.g., micafungin analogs) .
- Click Chemistry : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized partners to generate triazole-linked hybrids .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
